Morpholine-2-carbonitrile

描述

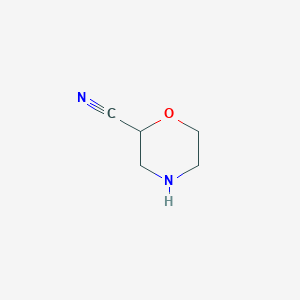

Structure

2D Structure

属性

IUPAC Name |

morpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASCECTXNYFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577640 | |

| Record name | Morpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-24-0 | |

| Record name | 2-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine 2 Carbonitrile and Its Analogs

Strategies for Stereoselective Synthesis

Achieving stereochemical control is paramount in the synthesis of complex morpholine (B109124) derivatives. Various strategies have been developed to control the relative and absolute stereochemistry of substituents on the morpholine ring.

Diastereoselective Protocols for Morpholine-2-carboxylic Acid Derivatives

Diastereoselective approaches are crucial for establishing the desired spatial arrangement of substituents at multiple chiral centers. Condensation reactions are a key strategy in this regard. acs.orgacs.org

Acid-catalyzed condensation reactions provide a powerful tool for the diastereoselective synthesis of morpholine-2-carboxylic acid derivatives. acs.orgacs.org For instance, a stereoselective Mannich-like condensation, catalyzed by acid, between a silylketene acetal (B89532) derived from a lactone and various imines has been reported to effectively control the 2,3-trans stereochemistry of the resulting masked isoserines. These intermediates are then efficiently converted into 2,3-trans-6-methoxymorpholine-2-carboxylic acids in a two-step process. acs.org The acid plays a multifaceted role in these reactions, including promoting keto-enol tautomerism, activating the carbonyl group for nucleophilic attack, and facilitating the elimination of water. masterorganicchemistry.com The general mechanism of acid-catalyzed aldol-type reactions involves the formation of an enol, which then acts as a nucleophile. masterorganicchemistry.comyoutube.com

A study detailed the synthesis of 2,3-trans-morpholines through the acid-catalyzed condensation of N-functionalized alkylimines with the silylketene acetal of 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one. acs.orgacs.org This reaction proceeds through an R,S-product, which then undergoes a methanolysis/ring-closure tandem reaction to yield the desired morpholine derivative. acs.orgacs.org The conditions for these reactions are critical and can influence the stereochemical outcome. acs.org

| Reactants | Catalyst | Key Intermediate Stereochemistry | Final Product Stereochemistry |

| Silylketene acetal of 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and N-functionalized alkylimines | Acid | R,S | 2,3-trans |

Table 1: Acid-Catalyzed Diastereoselective Synthesis of Morpholine Derivatives

Base-catalyzed condensation reactions offer an alternative and complementary route to diastereomerically enriched morpholine-2-carboxylic acid derivatives. acs.orgacs.org In contrast to acid-catalyzed methods that often favor trans products, base-catalyzed conditions can lead to the formation of cis-isomers. acs.orgacs.org The Claisen condensation, a base-induced reaction of esters, serves as a classic example of carbon-carbon bond formation under basic conditions, although it is more commonly associated with the synthesis of β-ketoesters. libretexts.org For the synthesis of morpholines, a base-catalyzed condensation of an N-tosylimine with a lactone has been shown to produce the R,R-product, which subsequently cyclizes to form 2,3-cis-morpholines. acs.org A full equivalent of a strong base is typically required for such condensation reactions to proceed to completion. libretexts.org

| Reactants | Catalyst | Key Intermediate Stereochemistry | Final Product Stereochemistry |

| 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and N-tosylimines | Base | R,R | 2,3-cis |

Table 2: Base-Catalyzed Diastereoselective Synthesis of Morpholine Derivatives

Enantioselective Synthesis Utilizing Chiral Precursors

The use of chiral starting materials is a fundamental and effective strategy for achieving enantioselective synthesis, ensuring the formation of a single enantiomer of the target molecule. researchgate.net This approach relies on the transfer of chirality from the precursor to the final product. youtube.com

A variety of chiral building blocks can be employed for the enantioselective synthesis of morpholine derivatives. Chiral amino acids and amino alcohols are common starting points for constructing the morpholine ring with defined stereochemistry. acs.org

Chiral epichlorohydrin (B41342) is a particularly valuable and versatile C3 chiral building block in organic synthesis. google.comcphi-online.com It is an important starting material for preparing a wide range of optically pure compounds. google.com Racemic epichlorohydrin is readily available and can be resolved into its enantiomers through methods like hydrolytic kinetic resolution using chiral catalysts, achieving high enantiomeric excess (ee). google.com Both (R)- and (S)-epichlorohydrin can be synthesized from readily available chiral pool starting materials like D-mannitol. youtube.com The synthesis of epichlorohydrin itself can be achieved from propene through a series of reactions involving allylic chlorination and subsequent epoxidation. youtube.com

In other complex heterocyclic systems, the functionalization of the ring can dictate the stereochemistry of subsequent reactions. For example, in the preparation of 1-oxaspiro nih.govacademie-sciences.frdecane systems, appropriate functionalization of one of the rings allows for stereochemical control during intramolecular epoxide ring-opening, thereby setting the stereochemistry of the spiran carbon. researchgate.net This principle of substrate control, where existing stereocenters direct the formation of new ones, is a powerful tool in stereoselective synthesis. youtube.com

Classical and Modern Synthetic Routes

The synthesis of the morpholine scaffold is a well-established area of organic chemistry, with numerous methods developed over the years. These approaches can be broadly categorized into classical routes, often relying on fundamental organic reactions, and modern techniques that may employ metal catalysis or novel reagents to achieve higher efficiency and stereoselectivity. e3s-conferences.orgosi.lv

A primary strategy for synthesizing morpholines involves the intramolecular cyclization of a linear precursor containing the necessary nitrogen and oxygen functionalities. researchgate.net The specific nature of the starting material and the reaction conditions dictate the final structure and stereochemistry of the resulting morpholine derivative.

Vicinal amino alcohols, compounds containing an amino group and a hydroxyl group on adjacent carbons, are fundamental building blocks for morpholine synthesis. researchgate.netresearchgate.net The cyclization is typically achieved by reacting the amino alcohol with a reagent that can introduce the remaining two carbon atoms of the morpholine ring.

One common approach involves the reaction of a 1,2-amino alcohol with a suitable dielectrophile. For instance, the use of ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide provides a redox-neutral pathway to morpholines. organic-chemistry.orgchemrxiv.org This method is notable for its ability to achieve selective N-monoalkylation of the primary amine, which is a key step in the sequence. chemrxiv.org The reaction proceeds through an initial SN2 reaction between the amino alcohol and ethylene sulfate, followed by an intramolecular cyclization to form the morpholine ring. organic-chemistry.orgchemrxiv.org

Direct cyclodehydration of amino alcohols represents another straightforward approach. orgsyn.org However, direct chlorination of an amino alcohol with reagents like thionyl chloride can lead to side reactions due to competition between N- and O-sulfinylation. orgsyn.org A modified procedure involving the "inverse" addition of the amino alcohol to a solution of thionyl chloride can mitigate these side reactions and lead to a clean cyclodehydration. orgsyn.org

The table below summarizes representative examples of morpholine synthesis from vicinal amino alcohols.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,2-amino alcohol | 1. Ethylene sulfate, tBuOK | Substituted morpholine | High | organic-chemistry.org |

| Amino alcohol | SOCl2 (inverse addition) | Cyclic amine (morpholine) | - | orgsyn.org |

| (S)-tert-butyl (1-hydroxypropan-2-yl) carbamate | Conventional methods | (S)-1-(allyloxy)-N-arylpropan-2-amine | - | e3s-conferences.org |

Data table based on representative synthetic transformations.

Oxiranes (epoxides) and aziridines, three-membered heterocyclic rings containing oxygen and nitrogen respectively, are highly reactive precursors for morpholine synthesis due to their inherent ring strain. osi.lvresearchgate.netclockss.org The ring-opening of these compounds with appropriate nucleophiles provides a versatile entry to substituted morpholines. clockss.orgnih.gov

A common strategy involves the SN2-type ring-opening of an activated aziridine (B145994) with a haloalcohol in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring. nih.gov This method allows for the synthesis of a variety of nonracemic morpholines with high regio- and stereoselectivity. nih.gov

Gold(I) catalysts have been employed in a tandem reaction sequence starting from easily accessible aziridines and propargyl alcohols. rsc.org This process involves a nucleophilic ring-opening of the aziridine, followed by a 6-exo-dig cyclization and double bond isomerization, all facilitated by the single gold catalyst. rsc.org The resulting unsaturated morpholines can be readily hydrogenated to yield the saturated morpholine derivatives. rsc.org

The table below illustrates examples of morpholine synthesis starting from oxiranes and aziridines.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Activated aziridines and haloalcohols | Lewis acid, then base | Substituted nonracemic morpholines | High | nih.gov |

| Aziridines and propargyl alcohols | Gold(I) catalyst | Unsaturated morpholines | Good | rsc.org |

| 2-Tosyl-1,2-oxazetidine and α-formyl carboxylates | Base catalysis | Morpholine hemiaminals | - | acs.org |

Data table based on representative synthetic transformations.

A well-established route to morpholine-2,5-diones, which are precursors to certain morpholine derivatives, involves the cyclization of N-(α-haloacyl)-α-amino acid salts. acs.orgnih.gov This two-step process begins with the acylation of an α-amino acid with an α-haloacyl halide, such as chloroacetyl chloride, in the presence of a base to form the N-(α-haloacyl)-α-amino acid intermediate. acs.orgnih.gov

The subsequent cyclization of this intermediate is typically achieved by treatment with a base. For example, dissolving the N-(α-haloacyl)-α-amino acid in a solvent like DMF and adding it dropwise to a solution containing a base like sodium bicarbonate at an elevated temperature promotes the intramolecular cyclization to yield the morpholine-2,5-dione (B184730). nih.gov This method has been optimized to achieve high yields and can be applied to a range of hydrophobic amino acids. acs.orgnih.gov

The following table provides a representative example of this synthetic approach.

| Starting Amino Acid | Reagents and Conditions | Intermediate | Cyclization Conditions | Product | Yield | Reference |

| Leucine | Chloroacetyl chloride, Na2CO3, THF | 2-(2-chloroacetamido)-4-methylpentanoic acid | NaHCO3, DMF, 60 °C | Leucine-derived morpholine-2,5-dione | 68% (acylation step) | acs.orgnih.gov |

Data table based on a specific, optimized procedure.

The synthesis of morpholine derivatives can also be achieved through the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. This method involves the formation of an ester linkage within the same molecule, leading to the closure of the morpholine ring. The process is conceptually an "N to O swap" in terms of the bond-forming sequence compared to other cyclization methods. researchgate.net

While specific examples directly leading to morpholine-2-carbonitrile via this route are less commonly detailed in the provided context, the general principle is a recognized strategy in heterocyclic synthesis. The reaction would typically require a catalyst or specific conditions to promote the intramolecular attack of the hydroxyl group onto the ester carbonyl, with the elimination of the alcohol portion of the ester.

Similar to the transesterification route, the intramolecular cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids represents another potential pathway to morpholine structures, specifically morpholine-2,5-diones. In this case, an amide bond is formed intramolecularly between the amino group of the aminoacyl moiety and the carboxylic acid group of the hydroxycarboxylic acid portion.

This approach is conceptually the reverse of the ring-opening of morpholine-2,5-diones (which are depsipeptides) and is a key strategy in the synthesis of these cyclic compounds from their linear precursors. The cyclization effectively eliminates a molecule of water to form the six-membered ring containing both an ester and an amide linkage.

Multicomponent Reactions Incorporating this compound Moiety

For instance, a one-pot multicomponent reaction has been utilized for the synthesis of substituted morpholine-2-thione derivatives. This process involves the reaction of nitromethane, carbon disulfide, and an aziridine in the presence of triethylamine (B128534) under solvent-free conditions, resulting in high yields and a broad substrate scope. iau.ir Another example describes an efficient synthesis of 2,2,6-trisubstituted morpholines by mixing epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. nih.gov These examples showcase the potential of MCRs to rapidly assemble the morpholine core, which could be adapted for the synthesis of this compound by selecting appropriate starting materials.

The table below illustrates the reactants and conditions for a multicomponent synthesis of morpholine derivatives.

| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |

| Nitromethane, Carbon Disulfide, Aziridine | Triethylamine | Solvent-free | Substituted Morpholine-2-thiones | iau.ir |

| Epichlorohydrin, N-bromosuccinimide, Nosyl amide, Olefin | - | Not specified | 2,2,6-Trisubstituted Morpholines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this involves the use of environmentally benign solvents, solvent-free conditions, and catalytic methods.

Solvent-free thermolytic cyclization represents a green chemistry approach to synthesis. This method avoids the use of potentially harmful solvents, which can simplify purification and reduce environmental impact. While a specific example of solvent-free thermolytic cyclization for this compound is not detailed in the search results, the synthesis of 4,6-diaryl-3-cyano-2-pyridones has been achieved under solvent-free conditions, highlighting the feasibility of such an approach for heterocyclic compounds. researchgate.net The multicomponent synthesis of morpholine-2-thione derivatives mentioned previously also employs solvent-free conditions. iau.ir These examples suggest that a solvent-free cyclization could be a viable and environmentally friendly route to this compound.

Yield Optimization and Scalability in this compound Synthesis

Optimizing reaction yield and ensuring the scalability of a synthetic process are crucial for its practical application, particularly in industrial settings. Research into the synthesis of morpholine derivatives often involves systematic screening of reaction parameters to maximize product formation and facilitate large-scale production.

For the synthesis of morpholine-2,5-diones from amino acids, a simplified, high-yield procedure was developed. acs.org This involved a systematic study of solvents and bases. For example, using sodium carbonate in tetrahydrofuran (B95107) (THF) was found to be superior to sodium bicarbonate in dimethylformamide (DMF), leading to higher yields and easier purification. Temperature control is also critical; for some cyclization reactions to form the morpholine ring, temperatures above 60°C can lead to decomposition, while lower temperatures can significantly slow down the reaction.

Process safety and scalability are also paramount. For instance, the synthesis of a chloro-thiadiazole intermediate, which could be a precursor for morpholine derivatives, was found to have a risk of a runaway reaction. acs.org By diluting the reaction mixture with an inert solvent, better control over the process was achieved, ultimately improving both the quality and yield. acs.org The development of a scalable synthesis for other heterocyclic compounds, such as S-Fluoromethyl benzenesulfonothioate, also highlights the importance of identifying and controlling critical process parameters like water content and temperature. acs.org

The following table summarizes key parameters and their impact on yield and scalability in the synthesis of related morpholine structures.

| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

| Base | Sodium Bicarbonate (NaHCO₃) in DMF | 52% yield, complicated purification | Sodium Carbonate (Na₂CO₃) in THF | 68% yield, minimized side reactions | |

| Temperature | Above 60°C | Risk of decomposition | Below 20°C | Prolonged reaction times | |

| Process Safety | Concentrated reaction | Risk of runaway reaction | Dilution with inert solvent | Better process control, improved yield | acs.org |

Purification and Isolation Techniques for this compound

The final step in any synthetic process is the purification and isolation of the target compound in a high state of purity. For this compound and its analogs, a variety of standard laboratory techniques are employed.

Following the synthesis of morpholine-2,5-diones, the reaction mixture is typically filtered to remove any solid byproducts. The filtrate is then subjected to an aqueous workup, where it is washed with water. An organic solvent, such as ethyl acetate, is used to extract the product from the aqueous layer. The combined organic extracts are then dried over a desiccant like magnesium sulfate to remove any residual water, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product. acs.org

Recrystallization is a common method for purifying solid compounds. This technique was used to obtain the precursor for this compound with a 68% efficiency. In cases where morpholine is present in a dilute aqueous solution, an extraction with a concentrated alkali metal hydroxide (B78521) solution can be used to separate the morpholine. This creates two phases: one containing the concentrated morpholine and another containing the alkali solution. google.com

The choice of solvent during the reaction can significantly impact the ease of purification. While polar aprotic solvents like DMF can improve reaction kinetics, they often complicate the purification process. Therefore, a balance must be struck between reaction efficiency and the ease of isolating the final product.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Morpholine-2-carbonitrile

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound. Nuclear magnetic resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, infrared (IR) spectroscopy identifies key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and X-ray diffraction provides definitive information on the crystal structure.

NMR spectroscopy is a powerful tool for delineating the precise atomic connectivity within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the positions of each hydrogen and carbon atom in the this compound structure can be assigned.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | Downfield | Doublet of doublets |

| H-3 | Mid-range | Multiplet |

| H-5 | Mid-range | Multiplet |

| H-6 | Upfield | Multiplet |

Note: This table is predictive and awaits experimental verification.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct carbon signals are expected. The carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region of the spectrum, generally between 115 and 120 ppm. The other four carbons of the morpholine (B109124) ring will have shifts influenced by their proximity to the heteroatoms.

Characteristic ¹³C NMR Chemical Shifts

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C≡N | 115 - 120 |

| C-2 | 40 - 50 |

| C-3 | 45 - 55 |

| C-5 | 65 - 75 |

Note: These are typical ranges for substituted morpholines and may vary for the specific compound.

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The most characteristic absorption would be from the carbon-nitrogen triple bond (C≡N) of the nitrile group.

Key IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N | 2260 - 2220 | Medium |

| Amine | N-H Stretch | 3500 - 3300 | Medium |

| Ether | C-O-C Stretch | 1150 - 1085 | Strong |

The presence of a medium intensity peak around 2240 cm⁻¹ would be strong evidence for the nitrile functional group. The N-H stretch of the secondary amine and the strong C-O-C stretch of the ether linkage are also key diagnostic peaks.

Mass spectrometry provides the exact molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₅H₈N₂O), the calculated exact mass is approximately 112.0637 g/mol .

Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

Upon ionization in a mass spectrometer, the molecular ion [M]⁺ would be observed. Common fragmentation pathways would likely involve the loss of the nitrile group (CN, 26 Da) or cleavage of the morpholine ring.

X-ray diffraction analysis of a single crystal provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the morpholine ring. Although specific crystallographic data for this compound is not widely published, studies on related morpholine derivatives show that the morpholine ring typically adopts a stable chair conformation. In the crystalline state, intermolecular interactions such as hydrogen bonding involving the amine proton and the nitrogen or oxygen atoms would play a significant role in the packing of the molecules.

Predicted Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

Note: This data is predictive, based on similar known structures, and requires experimental confirmation through single-crystal X-ray diffraction analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Studies on this compound

Computational chemistry has emerged as a powerful tool to complement experimental data, offering insights into the structural and electronic characteristics of this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the properties of this compound.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as structural optimization. arxiv.orgarxiv.org By utilizing functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), researchers can compute the optimized geometrical parameters, including bond lengths and bond angles. researchgate.net These calculations often begin with an initial structural model, which is then refined to find the lowest energy conformation. arxiv.org The accuracy of these predictions is crucial, as even subtle changes in geometry can significantly impact the molecule's properties. arxiv.org For instance, studies on similar heterocyclic compounds have demonstrated how DFT can accurately predict bond distances and angles, which are in good agreement with experimental data where available. researchgate.net The process of geometry optimization using DFT can also help in refining crystal structures determined from powder X-ray diffraction data by pushing the structure out of a local energy minimum to a more stable conformation. worktribe.com

Table 1: Exemplary Calculated Geometrical Parameters for a Heterocyclic Compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.45 | C-N-C: 112.5 |

| C-O | 1.43 | C-O-C: 111.8 |

| C-C | 1.53 | N-C-C: 110.2 |

| C≡N | 1.16 | C-C≡N: 178.5 |

DFT calculations are also highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgmodgraph.co.uk The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a common approach for calculating NMR chemical shifts. rsc.orgmodgraph.co.uk These theoretical predictions are invaluable for assigning experimental NMR signals to specific atoms within the molecule, which can be challenging in complex structures. rsc.org The accuracy of predicted chemical shifts for nuclei like 13C and 15N can be within a few parts per million (ppm) of experimental values, aiding in the correct identification of isomers, tautomers, and protonation states. rsc.orgmdpi.com For instance, the B3LYP functional with the cc-pVDZ basis set has been shown to provide reliable 15N chemical shift predictions. rsc.org Machine learning models trained on DFT-calculated chemical shifts are also emerging as a rapid and accurate method for predicting these properties in molecular solids. d-nb.info

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 45.2 | 46.1 | -0.9 |

| C3 | 68.5 | 67.9 | +0.6 |

| C5 | 69.1 | 68.3 | +0.8 |

| C6 | 48.7 | 49.5 | -0.8 |

| CN | 118.3 | 117.5 | +0.8 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netyoutube.com This method is particularly useful in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. researchgate.net The process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. youtube.com The results provide insights into the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net For example, docking studies can reveal the specific amino acid residues within a protein's active site that interact with the this compound molecule. researchgate.net These analyses can guide the design of more potent and selective inhibitors or modulators of protein function. researchgate.net

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. rsc.orgbath.ac.uk A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. bath.ac.uk By calculating the energy of the transition state, chemists can predict the activation energy and, consequently, the rate of a reaction. rsc.org For reactions involving this compound, either as a reactant or a product, transition state analysis can reveal the step-by-step pathway of the transformation. acs.org This is particularly important in understanding catalytic cycles, where a catalyst facilitates a reaction by providing an alternative reaction pathway with a lower activation energy. nih.gov For instance, in a nickel-catalyzed cross-coupling reaction involving a morpholine derivative, mechanistic studies suggested that both reduction and oxidation processes are important for the catalytic cycle. nih.gov Understanding the transition states in such reactions can lead to the design of more efficient catalysts and the optimization of reaction conditions. rsc.org

Chemical Reactivity and Derivatization of Morpholine 2 Carbonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in morpholine-2-carbonitrile is a key site for chemical modifications. Its polarized triple bond has an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgucalgary.ca This reactivity is analogous to that of a carbonyl group. libretexts.orgucalgary.ca

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.org In acidic solutions, the reaction proceeds through protonation of the nitrogen, which enhances the electrophilicity of the carbon, followed by the addition of water to form an imidic acid intermediate that tautomerizes to an amide. chemistrysteps.comlibretexts.org Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.comopenstax.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation. chemistrysteps.comopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orgopenstax.org Subsequent workup with water protonates the resulting dianion to give the primary amine. libretexts.orgopenstax.org

Reactions with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can react with the nitrile group to form ketones. chemistrysteps.com The reaction proceeds via nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an iminium intermediate which is then hydrolyzed to the corresponding ketone. chemistrysteps.com

A summary of common reactions at the nitrile group is presented below.

| Reaction Type | Reagents | Product |

| Acidic Hydrolysis | H₃O⁺ | Morpholine-2-carboxylic acid |

| Basic Hydrolysis | OH⁻, H₂O | Morpholine-2-carboxylate |

| Reduction | LiAlH₄, then H₂O | 2-(Aminomethyl)morpholine |

| Reaction with Grignard Reagent | 1. R-MgX 2. H₃O⁺ | 2-Acylmorpholine |

Reactions at the Morpholine (B109124) Ring Nitrogen

The secondary amine within the morpholine ring is nucleophilic and can readily participate in various reactions, notably alkylation and acylation. atamankimya.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. atamankimya.com

The nitrogen atom of the morpholine ring can be alkylated using alkyl halides. researchgate.net This is a nucleophilic substitution reaction where the morpholine nitrogen acts as the nucleophile. atamankimya.com For instance, a new nitronyl nitroxide ligand was synthesized through the alkylation of morpholine with 2-(chloromethyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide. researchgate.net The reaction of morpholine with ethylene (B1197577) sulfate (B86663) has also been explored as a method for monoalkylation, which is key to synthesizing various substituted morpholines. chemrxiv.org

Acylation of the morpholine nitrogen is a common transformation. Acyl chlorides are frequently used as acylating agents to introduce an acyl group, forming an N-acylmorpholine derivative. organic-chemistry.org For example, N-acetylmorpholine can be prepared by reacting morpholine with ketene (B1206846) in the presence of an acylation catalyst. google.com This method is reported to have a high yield of up to 98%. google.com These N-acyl derivatives are stable amides. organic-chemistry.org

Functionalization and Substitution at Chiral Centers

The synthesis of stereochemically defined morpholine derivatives is of significant interest. e3s-conferences.org Methodologies have been developed for the functionalization at the C-2 and C-3 positions of the morpholine ring. nih.gov For instance, a visible light-promoted decarboxylative Giese-type reaction has been used to functionalize the C-2 position starting from a carboxylic acid derivative. nih.govacs.org

Stereoselective synthesis of 2,5-disubstituted morpholines has been achieved using palladium-catalyzed hydroamination reactions. researchgate.net Furthermore, highly regio- and stereoselective strategies for synthesizing substituted nonracemic morpholines involve the Sₙ2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. researchgate.net The synthesis of chiral (S)-Morpholine-2-carbonitrile hydrochloride highlights the availability of enantiomerically pure building blocks for further derivatization. bldpharm.com

Formation of this compound Salts

Due to the basic nature of the nitrogen atom in the morpholine ring, this compound can form salts upon reaction with acids. evitachem.com An example is this compound 4-methylbenzenesulfonate, an organic salt where the morpholine nitrogen is protonated by 4-methylbenzenesulfonic acid. evitachem.com The formation of such salts can enhance the compound's solubility and modify its reactivity. evitachem.com Another commercially available salt is (S)-Morpholine-2-carbonitrile hydrochloride, which is formed with hydrochloric acid. bldpharm.com These salts are useful as reagents and intermediates in organic synthesis. evitachem.com

| Salt Name | Acid Used |

| This compound 4-methylbenzenesulfonate | 4-Methylbenzenesulfonic acid |

| (S)-Morpholine-2-carbonitrile hydrochloride | Hydrochloric acid |

Polymerization Reactions Involving this compound Derivatives

Derivatives of morpholine, particularly morpholine-2,5-diones, are important monomers for ring-opening polymerization (ROP) to produce polydepsipeptides. researchgate.netacs.org These polymers, which are alternating copolymers of α-hydroxy acids and α-amino acids, are biodegradable and have potential applications as biomaterials. researchgate.net

The ROP of morpholine-2,5-dione (B184730) derivatives can be catalyzed by various systems, including metal catalysts and organic catalysts. researchgate.netrsc.org For example, Sn(II) octanoate (B1194180) has been used, though it sometimes results in low molecular weight oligomers. rsc.org Organocatalytic systems, such as a binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) derivative, have also been successfully employed for the ROP of alkyl-substituted morpholine-2,5-diones. researchgate.net While direct polymerization of this compound itself is not widely reported, its derivatives, particularly those that can be converted to cyclic ester-amide structures, are key precursors in the synthesis of advanced biodegradable polymers. acs.orgresearchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design and Development

The morpholine (B109124) ring is frequently described as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its recurrent presence in numerous approved drugs and bioactive molecules, where it often contributes to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.govsci-hub.se The morpholine structure offers a favorable balance of lipophilic and hydrophilic characteristics, a reduced pKa value for the nitrogen atom, and a flexible chair-like conformation. acs.org These properties can improve a drug candidate's solubility, metabolic stability, and ability to cross biological membranes, such as the blood-brain barrier. acs.orgnih.gov

The morpholine scaffold is a versatile and readily accessible synthetic building block. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets, particularly protein kinases. sci-hub.senih.govacs.org This ability to form key molecular interactions, coupled with its beneficial influence on drug-like properties, makes the morpholine ring, and by extension derivatives like morpholine-2-carbonitrile, a highly valuable component for medicinal chemists in the development of new drugs. nih.govacs.orge3s-conferences.org

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of morpholine and this compound, extensive SAR studies have been conducted to optimize their therapeutic potential, particularly as anticancer agents. e3s-conferences.orge3s-conferences.org These investigations systematically modify the chemical scaffold and evaluate the resulting impact on potency and selectivity.

In the context of PI3K inhibitors, SAR analyses have consistently highlighted the importance of the morpholine group. frontiersin.orgnih.gov The morpholine oxygen frequently forms a crucial hydrogen bond with an amino acid residue (such as Val851 or Val882) in the hinge region of the kinase's ATP-binding pocket, an interaction essential for inhibitory activity. acs.orgacs.orgfrontiersin.org Studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives revealed that replacing the morpholine group diminishes or abolishes PI3Kα inhibitory activity, confirming it as a critical pharmacophore that should be retained. frontiersin.orgnih.gov Further modifications to the pyrimidine (B1678525) core and other substituents have been explored to fine-tune activity and selectivity towards different PI3K isoforms. nih.govnih.gov

For instance, in one study, converting a thiomethyl group on a pyrimidine-5-carbonitrile core to a hydrazinyl moiety was found to decrease anticancer activity. nih.gov However, subsequent modifications to that hydrazinyl group led to some of the most potent compounds in the series. nih.gov Another SAR study on VEGFR-2 inhibitors showed that replacing an N-methyl piperazine (B1678402) ring with a morpholine ring resulted in a significant reduction in activity, indicating that for some targets, the specific nature of the heterocyclic ring is crucial for optimal binding. nih.gov These examples underscore the power of SAR in guiding the rational design of more effective and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structures of compounds and their biological activities. longdom.orgnih.gov This approach moves beyond the qualitative observations of SAR by using statistical methods to correlate physicochemical properties (descriptors) of molecules with their potency. longdom.orgmdpi.com

QSAR studies have been instrumental in the development of kinase inhibitors, including those targeting VEGFR-2. nih.govnih.gov In these studies, a set of structurally diverse known inhibitors is used to build a model that can predict the activity of new, untested compounds. nih.gov For VEGFR-2 inhibitors, QSAR models have been developed using descriptors such as those representing the electro-topological state of potential hydrogen bonds, atom types, and 2D autocorrelation. nih.gov A successfully developed QSAR model showed a high correlation coefficient, indicating its stability and predictive power for drug activity. nih.govnih.gov

These models can identify the key physicochemical properties that are either favorable or unfavorable for inhibitory activity, providing crucial insights for the design of novel and more effective inhibitors. nih.gov By using a validated QSAR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, accelerating the drug discovery process and reducing the reliance on extensive initial synthesis and testing. longdom.orgnih.gov

Therapeutic Areas and Molecular Targets

Derivatives of this compound have been investigated for a range of therapeutic applications, with a predominant focus on oncology. e3s-conferences.orgnih.govtandfonline.com Their mechanism of action often involves the inhibition of key molecular targets that are dysregulated in cancer, leading to reduced cell proliferation and the induction of programmed cell death (apoptosis). nih.gov

The development of anticancer agents is a primary application for compounds derived from the this compound scaffold. e3s-conferences.org Many morpholinopyrimidine derivatives have demonstrated potent antiproliferative activity against a wide variety of cancer cell lines. nih.govrsc.org The strategic integration of the morpholine moiety into heterocyclic systems like pyrimidine-5-carbonitrile has yielded potent inhibitors of critical signaling pathways that drive tumor growth and survival. nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in many human cancers, including breast, lung, and colorectal cancers, making it a prime target for anticancer drug development. nih.govacs.orgnih.gov The morpholine scaffold is a hallmark feature of numerous PI3K inhibitors. nih.govacs.org The prototypical PI3K inhibitor LY294002 contains a morpholine ring that is critical for its activity, and this feature has been retained in many next-generation inhibitors. sci-hub.seacs.org

Recent research has focused on developing novel morpholinopyrimidine-5-carbonitrile derivatives as potent and selective PI3K inhibitors. frontiersin.orgnih.govnih.gov In one study, Schiff base derivatives of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile were synthesized and evaluated. nih.gov Two compounds, 12b and 12d , showed excellent activity against the leukemia SR cell line and potent inhibition of PI3K isoforms. nih.gov

| Compound | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) |

|---|---|---|---|

| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 |

| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 |

| LY294002 (Reference) | 1.40 ± 0.08 | 2.10 ± 0.12 | 0.90 ± 0.05 |

In another study, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized. frontiersin.orgnih.gov Compound 17p emerged as a particularly potent candidate, exhibiting strong inhibitory activity against PI3Kα and PI3Kδ, with comparable or superior potency to the well-known inhibitor Buparlisib (BKM-120). frontiersin.orgnih.govresearchgate.net

| Compound | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

|---|---|---|

| 17p | 31.8 ± 4.1 | 15.4 ± 1.9 |

| BKM-120 (Reference) | 44.6 ± 3.6 | 165.7 ± 15.3 |

These findings demonstrate that the 2,4-dimorpholinopyrimidine-5-carbonitrile core is an effective structure for inhibiting PI3K kinase activity. frontiersin.orgnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase insert Domain Receptor (KDR), is a key mediator of angiogenesis—the formation of new blood vessels. nih.gov Since tumors require a blood supply to grow and metastasize, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy. nih.govnih.gov

Several small molecule inhibitors targeting VEGFR-2 incorporate heterocyclic scaffolds, and the influence of the morpholine moiety has been explored in this context. nih.govresearchgate.net SAR studies have revealed that specific structural features are necessary for potent VEGFR-2 inhibition. For example, a study of urea-based inhibitors found that replacing an N-methyl piperazine group with a morpholine group led to a significant decrease in activity, highlighting the specific requirements of the receptor's binding pocket. nih.gov

Docking studies of active derivatives into the VEGFR-2 crystal structure help to elucidate the binding patterns and rationalize the observed activity. semanticscholar.org The development of new heterocyclic compounds, including those related to the this compound scaffold, continues to be an active area of research for identifying novel VEGFR-2 inhibitors with improved potency and selectivity. nih.govsemanticscholar.org

Antimicrobial Agents

Derivatives of this compound have demonstrated notable antimicrobial properties. The morpholine ring is known to interfere with the biosynthesis of crucial components of microbial cell membranes. The nitrile group can form covalent bonds with nucleophiles, which can disrupt protein function and stability, contributing to the antimicrobial effect.

Antibiotics

The morpholine moiety is a key component of the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis. sci-hub.se The metabolic process of Linezolid involves the oxidation of the morpholine ring. sci-hub.se Research has also explored the fusion of a morpholine core with other heterocyclic structures, such as benzimidazoles and Schiff bases, to enhance antibacterial activity. openmedicinalchemistryjournal.com These hybrid molecules can disrupt cellular processes in bacteria, making them susceptible to eradication. openmedicinalchemistryjournal.com For instance, certain morpholine-containing 5-arylideneimidazolones have been investigated as potential antibiotic adjuvants, showing the ability to restore the antibacterial efficacy of existing antibiotics against resistant strains. mdpi.com

A study on morpholine complexes demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 mg/mL.

Antifungals

Morpholine derivatives have been established as effective antifungal agents. researchgate.net A key mechanism of their antifungal action is the disruption of ergosterol (B1671047) biosynthesis pathways in fungal cell membranes, which increases membrane permeability and leads to cell lysis. Marketed antifungal drugs like Amorolfine and Tridemorph contain a morpholine nucleus. sci-hub.se

Research into sila-analogues of known morpholine antifungals, such as fenpropimorph (B1672530) and amorolfine, has yielded compounds with potent and broad-spectrum antifungal activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, a fenpropimorph equivalent, exhibited superior fungicidal potential compared to existing morpholine-based fungicides. nih.gov

Anti-inflammatory and Analgesic Compounds

The morpholine nucleus is a recognized pharmacophore in the design of anti-inflammatory and analgesic agents. sci-hub.seresearchgate.net Morpholine derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). sci-hub.se

Studies on benzimidazole (B57391) substituted morpholine derivatives have identified compounds with significant anti-inflammatory activity in carrageenan-induced rat paw edema tests. sci-hub.se Docking studies suggest that the morpholine ring contributes to the binding and inhibition of the COX-2 enzyme. sci-hub.se Similarly, benzophenone (B1666685) substituted morpholine derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding the activity of standard drugs like aspirin (B1665792) and phenylbutazone. sci-hub.se

In the realm of analgesics, certain heterocyclic compounds containing the morpholine scaffold have been developed and show promise in pain management. google.com

Antiviral Agents

The morpholine scaffold has been incorporated into the design of antiviral compounds. researchgate.net Research has indicated that furan (B31954) derivatives containing a this compound moiety possess potential antiviral activity. google.com Additionally, studies on 4-benzyl-2-morpholinecarboxylic acid hydrochloride, a related morpholine derivative, have demonstrated a significant reduction in viral load in cell-based assays, highlighting its potential as an antiviral agent.

Anticonvulsant and Antihyperlipidemic Activities

Morpholine derivatives have been investigated for their potential as anticonvulsant and antihyperlipidemic agents. researchgate.net

A study on AWD 140-190, a 4-(p-bromophenyl)-3-morpholino-1H-pyrrole-2-carboxylic acid methyl ester, demonstrated potent anticonvulsant activity against focal seizures in an amygdala-kindling model in rats, suggesting its potential for treating partial seizures. nih.gov

In the context of antihyperlipidemic activity, certain naphthalene-morpholine conjugates have been synthesized and evaluated. sci-hub.se These compounds have shown the ability to inhibit lipid peroxidation. sci-hub.se Other morpholine derivatives have been found to suppress cholesterol biosynthesis by inhibiting squalene (B77637) synthase (SQS). researchgate.netresearchgate.net For example, one of the most potent compounds demonstrated an SQS inhibitory activity with an IC50 value of 0.7 μM. sci-hub.se

Renin Inhibitors for Cardiovascular Diseases

A novel class of direct renin inhibitors (DRIs) based on a 2-carbamoyl morpholine scaffold has been discovered, showing high potency and oral activity. nih.govebi.ac.uk Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure, making it an attractive target for treating hypertension and other cardiovascular diseases. nih.govebi.ac.uk

These 2-carbamoyl morpholine derivatives have a nonpeptidomimetic structure and a lower molecular weight compared to many other DRIs, which often suffer from poor oral bioavailability. nih.govebi.ac.uk The morpholine ring in these compounds plays a crucial role in their binding to renin. Specifically, the oxygen atoms of the morpholine ring and the carbonyl group at the 2-position form hydrogen bonds with amino acid residues in the enzyme's active site, contributing significantly to their inhibitory activity. nih.gov A representative compound from this class demonstrated significant antihypertensive efficacy in animal models. nih.govebi.ac.uk The precursor, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid, is utilized in the preparation of these renin inhibitors. chemicalbook.com

Neuroprotective Agents

The morpholine moiety is a key structural component in the design of central nervous system (CNS) active drugs due to its ability to improve properties like brain permeability. acs.orgnih.govresearchgate.net In the context of neurodegenerative diseases, derivatives incorporating this scaffold have shown potential as neuroprotective agents. For instance, research into treatments for Alzheimer's disease has explored morpholine-based chalcones. researchgate.net

One study investigated a series of morpholine-containing chalcones for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Most of the synthesized compounds were potent inhibitors of MAO-B. researchgate.net The most active compound, MO1, demonstrated a very high inhibitory potential with an IC50 value of 0.030 µM. researchgate.net Such findings highlight the potential of designing morpholine-based molecules, structurally related to this compound, as therapeutic leads for managing neurodegenerative disorders. researchgate.net The morpholine ring is an integral feature of several FDA-approved CNS-acting drugs, underscoring its importance in this therapeutic area. researchgate.net

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| MO1 (Morpholine-based chalcone) | MAO-B | 0.030 µM | researchgate.net |

| MO7 (Morpholine-based chalcone) | MAO-B | 0.25 µM | researchgate.net |

| MO5 (Morpholine-based chalcone) | AChE | 6.1 µM | researchgate.net |

Antileishmanial and Antiparasitic Activities

The morpholine scaffold has been incorporated into various compounds to develop agents with potent antileishmanial and broader antiparasitic activities. acs.orgsci-hub.seresearchgate.net Leishmaniasis is a significant parasitic disease, and the search for new treatments is critical due to increasing drug resistance. turkiyeparazitolderg.org

In one structure-activity relationship (SAR) study, researchers identified 5-nitrothiophene-2-carboxamides as promising antileishmanial agents. However, these initial hits suffered from poor aqueous solubility. dur.ac.uk The introduction of a basic nitrogen in the form of a morpholine ring led to the development of lead compounds with significantly improved aqueous solubility while retaining potent antileishmanial activity and selectivity against mammalian cells. dur.ac.uk This demonstrates the utility of the morpholine group in optimizing antiparasitic drug candidates.

Other research has explored different morpholine-containing structures. A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and tested against various parasites. researchgate.net One compound from this series showed notable potency against Leishmania donovani with an IC50 value of 1.1 µM. researchgate.net Furthermore, studies on newly synthesized Schiff and Mannich bases containing a morpholine moiety have also shown antileishmanial activity against Leishmania infantum promastigotes. turkiyeparazitolderg.org For example, a Schiff base compound exhibited a minimal inhibitory concentration (MIC) of 78 µg/mL. turkiyeparazitolderg.org The development of nitroimidazopyrazin-ones containing a morpholine group has also yielded derivatives with potent antiparasitic activity. acs.org

| Compound Class/Name | Target Organism | Activity (IC50 / MIC) | Reference |

|---|---|---|---|

| 4-(3-(4-phenoxyphenyl)-1H-pyrazol-5-yl)morpholine | Leishmania donovani | 1.1 µM (IC50) | researchgate.net |

| Schiff base compound c (with morpholine) | Leishmania infantum | 78 µg/mL (MIC) | turkiyeparazitolderg.org |

| Schiff base compounds b and d (with morpholine) | Leishmania infantum | 156 µg/mL (MIC) | turkiyeparazitolderg.org |

Impact on Physicochemical and Pharmacokinetic Properties of Drug Candidates

The morpholine ring is frequently used in medicinal chemistry not only to confer biological activity but also to modulate the physicochemical and pharmacokinetic properties of drug candidates. acs.orgnih.govsci-hub.se

Solubility and Oral Bioavailability Enhancement

For example, in the development of antileishmanial 5-nitrothiophene-2-carboxamides, the introduction of a morpholine ring significantly improved the aqueous solubility of the lead compounds. dur.ac.uk Similarly, research on inhibitors of human macrophage migration inhibitory factor (MIF) showed that adding substituents containing a morpholine ring was a successful strategy for improving poor aqueous solubility. nih.gov The pharmacokinetic profile of this compound itself suggests the potential for good oral bioavailability due to its low molecular weight. The use of hydrochloride salts of this compound further enhances aqueous solubility and stability, making it a preferred choice in drug discovery to optimize bioavailability.

Metabolic Stability Considerations

Metabolic stability is a crucial parameter for the success of a drug candidate. The morpholine ring can influence a molecule's metabolic profile. sci-hub.se It is known to have an improved profile concerning cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, and can be oxidized into non-toxic derivatives, which contributes to prolonged bioavailability and optimal clearance. nih.gov

Emerging Applications and Future Research Directions

Applications in Agrochemical Development

The morpholine (B109124) moiety is a recognized pharmacophore in the design of bioactive molecules, and its incorporation into pesticide development has shown considerable promise. nih.govresearchgate.net Derivatives of morpholine are being actively investigated for their potential to control a wide range of agricultural pests, offering new avenues for crop protection. nih.govresearchgate.net

Morpholine-based compounds have a history of use as fungicides, primarily targeting powdery mildew in various crops. nzpps.org Their mode of action often involves the inhibition of sterol biosynthesis in fungi, a pathway distinct from that of other sterol biosynthesis inhibitors like demethylation inhibitors (DMIs). nzpps.org This alternative mechanism is valuable for managing fungicide resistance. nzpps.org Research into novel morpholine derivatives continues to yield compounds with potent fungicidal activity. For instance, certain analogues of the natural alkaloid luotonin A, which contain a morpholine ring, have demonstrated significant efficacy against fungal pathogens like Botrytis cinerea and Magnaporthe oryzae. colab.ws One such compound, 10s, showed antifungal activity comparable to the commercial fungicide azoxystrobin (B1666510) against B. cinerea. colab.ws

The structural versatility of morpholine derivatives also allows for their exploration as herbicides. The development of novel chemical entities with herbicidal properties is crucial for managing weed populations and ensuring food security. While specific data on morpholine-2-carbonitrile as a herbicide is limited, the broader class of morpholine derivatives is recognized for its potential in crop protection, including weed control. nih.gov

Table 1: Fungicidal Activity of a Luotonin A Analogue (Compound 10s) Containing a Morpholine Moiety

| Fungal Pathogen | Compound 10s EC₅₀ (mM) | Azoxystrobin EC₅₀ (mM) |

| Botrytis cinerea | 0.09 | 0.09 |

| Magnaporthe oryzae | 0.19 | 0.17 |

This table summarizes the half-maximal effective concentration (EC₅₀) values of compound 10s against two major plant fungal pathogens, with the commercial fungicide azoxystrobin included for comparison. colab.ws

The development of insecticides with novel modes of action is a critical area of research to combat insect resistance and provide more selective pest control. Morpholine derivatives have emerged as a promising class of compounds in this regard. researchgate.net For example, a series of luotonin A analogues incorporating a morpholine structure were found to exhibit potent insecticidal activity against the cowpea aphid (Aphis craccivora). colab.ws

Furthermore, research into diacylhydrazine and acylhydrazone derivatives, which are known to act on the ryanodine (B192298) receptor in insects, has shown that the incorporation of various heterocyclic moieties can lead to compounds with high insecticidal activity. researchgate.net While not directly focused on this compound, this highlights the potential for designing novel insecticides by combining the morpholine scaffold with other active pharmacophores. The goal is to develop compounds with high selectivity, low mammalian toxicity, and environmental friendliness. researchgate.net

Catalysis and Organocatalysis Utilizing this compound

In recent years, organocatalysis has become a major pillar of asymmetric synthesis, providing a green and efficient alternative to traditional metal-based catalysts. nih.govbeilstein-journals.org Morpholine derivatives, including those related to this compound, are being explored for their potential as organocatalysts.

Enamine catalysis is a powerful strategy in organocatalysis, where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. princeton.edu While pyrrolidine-based catalysts are often more reactive, recent studies have focused on developing efficient morpholine-based organocatalysts. nih.govfrontiersin.org The lower reactivity of morpholine enamines is attributed to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the enamine's nucleophilicity. nih.govfrontiersin.org

Despite these challenges, researchers have successfully designed β-morpholine-amino acids that act as highly efficient organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts have demonstrated the ability to control both the diastereo- and enantioselectivity of the reaction with high efficacy. nih.gov

Asymmetric organocatalysis aims to produce chiral molecules with a high degree of stereocontrol, which is crucial in the synthesis of pharmaceuticals and other bioactive compounds. beilstein-journals.orgnih.gov Morpholine-based structures are being investigated as chiral scaffolds for the development of new organocatalysts. For instance, chiral morpholines can be synthesized through catalytic asymmetric halocyclization protocols, yielding morpholines with a quaternary stereocenter in high enantioselectivities. rsc.org

The development of bifunctional organocatalysts, which contain both a reactive site and a group capable of non-covalent interactions (like hydrogen bonding), is a key area of research. mdpi.com The morpholine framework, with its potential for substitution and the presence of both nitrogen and oxygen atoms, offers a versatile platform for designing such catalysts. The goal is to create catalysts that can mimic the efficiency and selectivity of enzymes. core.ac.uk

Table 2: Performance of a β-Morpholine-Amino Acid Catalyst in a Model Reaction

| Catalyst Loading | Aldehyde Equivalents | Conversion of Reagents |

| 1 mol% | 1.1 eq. | Quantitative |

This table illustrates the high efficiency of a newly developed β-morpholine-amino acid catalyst in the 1,4-addition reaction between an aldehyde and a nitroolefin, requiring only a small amount of the catalyst to achieve full conversion. nih.gov

Advanced Materials Science Applications

The application of morpholine derivatives extends into the realm of materials science, where they can serve as building blocks for advanced polymers and functional materials. e3s-conferences.org The properties of morpholine, such as its ability to act as a curing agent, stabilizer, and cross-linking agent, make it a valuable component in polymer production. e3s-conferences.org

Hydrogels based on 4-acryloylmorpholine, a derivative of morpholine, have been synthesized and investigated for their drug release behaviors. researchgate.net These hydrogels exhibit porous structures and their properties can be tuned by altering the composition, suggesting their potential for controlled drug delivery applications. researchgate.net Furthermore, functionalized carbolines, which can be synthesized using rhodium catalysis, are important in the discovery of functional materials. acs.org The versatility of the morpholine ring suggests that its incorporation into such structures could lead to novel materials with unique electronic or optical properties. While specific research on this compound in this area is not yet prominent, the broader potential of morpholine derivatives in materials science is clear.

Bio-imaging and Sensing Applications

The unique structural and electronic properties of the morpholine moiety make it an attractive component in the design of sophisticated molecular tools for bio-imaging and sensing. The development of fluorescent probes for visualizing specific cellular components and processes is a burgeoning area of research.

One notable advancement is the creation of a carbon dot-based fluorescent probe (CDs-PEI-ML) for the highly selective imaging of lysosomes in living cells. nih.gov In this system, the morpholine group acts as a specific targeting unit for lysosomes. nih.gov The probe demonstrated low cytotoxicity and excellent photostability, accumulating in acidic lysosomes after being taken up via the endocytic pathway. nih.gov This specific accumulation, with minimal diffusion into the cytoplasm, is attributed to the lysosome-targeting nature of the morpholine group. nih.gov Such probes are invaluable for studying lysosomal dysfunction, which is implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov

Furthermore, research into π-conjugated donor–acceptor (D–A) systems has highlighted the potential for developing advanced molecular probes. acs.org While not specific to this compound itself, the principles apply to its derivatives. By symmetrically flanking a central electron-accepting core with donor groups, fluorophores can be created that exhibit high sensitivity to their microenvironment (solvatofluorochromic effects). acs.org This sensitivity allows for the development of sensor arrays capable of detecting and discriminating between various analytes. acs.org The incorporation of the this compound scaffold into such D-A-D structures could yield novel sensors for specific biological molecules or ions, opening new avenues for diagnostic and research applications.

Development of Novel Synthetic Methodologies for Accessing Structurally Diverse Analogs

The therapeutic potential of morpholine-containing compounds has spurred the development of innovative and efficient synthetic strategies to create libraries of structurally diverse analogs. e3s-conferences.org These methods aim to provide stereoselective control and allow for the introduction of a wide range of substituents, which is crucial for optimizing biological activity and pharmacokinetic properties. acs.orgnih.gov

Recent advancements have moved beyond classical synthetic routes to embrace more sophisticated and versatile methodologies. A photocatalytic, diastereoselective annulation strategy, for example, enables the direct synthesis of substituted morpholines from readily available starting materials using a visible-light-activated photocatalyst. nih.govuclouvain.be This approach provides access to complex tri- and tetra-substituted morpholines with high stereoselectivity. nih.govuclouvain.be

Other significant stereoselective methods have been developed to afford specific substitution patterns, which are often key to biological function. acs.orgacs.orgnih.govrsc.org These advanced synthetic techniques are critical for exploring the structure-activity relationships (SAR) of this compound derivatives.

| Methodology | Description | Key Features | Reference(s) |

| Intramolecular Reductive Etherification | A strategy for the stereoselective synthesis of C-substituted morpholine derivatives from keto alcohols. | Applicable to a broad range of C-substituted morpholines; provides excellent yield and diastereoselectivity. | acs.org |

| Copper-Promoted Oxyamination | An alkene oxyamination reaction promoted by copper(II) 2-ethylhexanoate, where an alcohol adds intramolecularly and an amine couples intermolecularly. | Provides direct entry to 2-aminomethyl-functionalized morpholines with high yields and diastereoselectivity. | acs.org |

| Palladium-Catalyzed Hydroamination | A key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. | Yields morpholines as a single diastereomer in excellent yield. | rsc.org |

| Photocatalytic Diastereoselective Annulation | Employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct morpholines from simple starting materials. | Allows access to diverse and complex substitution patterns, including tri- and tetra-substituted morpholines, with high stereoselectivity. | nih.govuclouvain.be |

| Base-Catalyzed Reaction of Tosyl-Oxazetidine | Utilizes a tosyl-oxazetidine synthon and α-formyl carboxylates to produce morpholine hemiaminals, which can be further elaborated. | Enables concise, diastereoselective, and diastereoconvergent construction of highly decorated and conformationally rigid morpholines. | acs.org |

Comprehensive Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. Mechanistic studies aim to elucidate the specific pathways and interactions that lead to their observed biological effects, such as enzyme inhibition or receptor modulation.

The biological activity of morpholine derivatives is often attributed to their ability to act as enzyme inhibitors. nih.gov For instance, certain derivatives are known to inhibit key enzymes involved in fungal cell membrane synthesis by targeting ergosterol (B1671047) biosynthesis, which ultimately disrupts membrane integrity. In cancer therapy, morpholine-containing compounds have been identified as potent inhibitors of critical signaling proteins like the mammalian target of rapamycin (B549165) (mTOR) and phosphoinositide 3-kinases (PI3Ks). mdpi.comnih.gov The crystal structure of mTOR in complex with a morpholine-containing inhibitor revealed that the morpholine ring interacts with key residues in the enzyme's active site. nih.gov

The reactive nitrile group of this compound allows for the potential of covalent bond formation with nucleophilic residues (e.g., cysteine) in target proteins, which can lead to irreversible inhibition and prolonged therapeutic effects. Additionally, studies on morpholine-based metal complexes have shown that they can interact with DNA, likely through intercalation due to their planar aromatic systems, and induce the production of reactive oxygen species (ROS), leading to DNA damage and cell death. nih.gov

| Mechanism of Action | Description | Example Target/Effect | Reference(s) |

| Enzyme Inhibition | The compound or its derivative binds to the active site of an enzyme, blocking its catalytic activity. | Inhibition of mTOR, PI3K, and γ-secretase in cancer and neurodegenerative disease models. nih.gov Inhibition of enzymes in fungal ergosterol biosynthesis. | nih.gov |

| Covalent Bond Formation | The nitrile group reacts with nucleophilic residues in a biological target, forming a stable covalent bond. | Affects protein function and stability, leading to modulation of enzymatic activities and signaling pathways. | |

| Disruption of Membrane Integrity | The compound interferes with the synthesis of essential components of cell membranes, particularly in microbes. | Compromises fungal cell membrane integrity, leading to cell death. | |

| DNA Intercalation and ROS Production | Metal complexes of morpholine derivatives can insert themselves into the DNA double helix and generate damaging reactive oxygen species. | Induction of DNA damage and mitochondrial dysfunction, ultimately prompting apoptosis. | nih.gov |

| Receptor Modulation | The molecule binds to a specific receptor, either activating it (agonist) or blocking it (antagonist). | Morpholine derivatives have been studied as modulators for various CNS receptors. | acs.org |

Integrated Computational and Experimental Approaches for Drug Discovery

The modern drug discovery paradigm increasingly relies on a synergistic combination of computational (in silico) and experimental (in vitro/in vivo) methods. This integrated approach accelerates the identification and optimization of lead compounds by allowing for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govrsc.orgnih.gov

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how this compound analogs will bind to their target proteins. mdpi.comnih.gov For example, in the development of morpholine-derived thiazoles as carbonic anhydrase-II inhibitors, molecular docking was used to predict the binding modes of newly synthesized compounds within the enzyme's active site. rsc.orgresearchgate.netrsc.org These predictions were then validated by in vitro enzyme inhibition assays, with the most potent compound subjected to kinetic studies to determine its mechanism of inhibition. rsc.orgrsc.org

Similarly, in the design of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, computational studies highlighted strong binding interactions and stability within the mTOR active site. mdpi.com These in silico findings guided the synthesis of specific analogs, which were then evaluated for their cytotoxic activity against cancer cell lines. mdpi.com The experimental results confirmed the computational predictions, with one compound showing exceptional potency. mdpi.com This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is a hallmark of contemporary drug discovery. researchgate.net

| Research Area | Computational Method(s) | Experimental Method(s) | Outcome | Reference(s) |

| Carbonic Anhydrase-II Inhibitors | Molecular Docking, QSAR Analysis | Chemical Synthesis, In Vitro Enzyme Inhibition Assays, Enzyme Kinetics | Identification of potent thiazole (B1198619) derivatives with concentration-dependent inhibition; validation of binding modes. | rsc.orgresearchgate.netrsc.org |

| mTOR Inhibitors for Cancer Therapy | Molecular Docking, Molecular Dynamics (MD) Simulations | Chemical Synthesis, In Vitro Cytotoxicity Assays, Cell Cycle Analysis, Apoptosis Assays | Development of a highly potent and selective tetrahydroquinoline derivative (10e) as a promising candidate for lung cancer treatment. | mdpi.com |

| Anticancer Pyrimidine-Morpholine Hybrids | Molecular Docking, DFT Analysis, ADME Prediction | Chemical Synthesis, MTT Assay, Cell Cycle Analysis, Apoptosis Assay | Identification of a potent compound (2g) that induces apoptosis and cell cycle arrest in cancer cells, supported by docking studies. | nih.gov |

| Antimicrobial Coumarin Derivatives | Molecular Docking | Chemical Synthesis, Antimicrobial Activity Evaluation | Synthesis of novel morpholine-clubbed coumarinyl derivatives with predicted binding to bacterial DNA gyrase and confirmed antimicrobial activity. | researchgate.net |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Morpholine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Begin with retrosynthetic analysis to identify feasible precursors (e.g., morpholine derivatives and cyanide sources). Common methods include nucleophilic substitution or catalytic cyanation. Optimize parameters like temperature (e.g., 60–80°C for SN2 reactions), solvent polarity (polar aprotic solvents like DMF), and stoichiometry. Validate purity via HPLC or NMR .

- Data Consideration : Compare yields across solvents (e.g., acetonitrile vs. THF) and catalysts (e.g., CuCN vs. Pd-based systems). Tabulate results to identify optimal conditions.

Q. How should researchers handle safety protocols for this compound given its potential to form nitrosamines?

- Methodology : Conduct hazard assessments using SDS data (e.g., storage under inert atmosphere to prevent degradation). Monitor for nitrosamine formation via LC-MS/MS under varying pH and temperature. Implement engineering controls (e.g., fume hoods) and PPE (nitrile gloves, lab coats) .